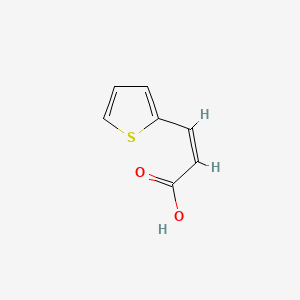

3-(2-Thienyl)acrylic acid

Description

Overview of Thiophene-Based Acrylic Acids in Organic Chemistry

Thiophene-based acrylic acids are a class of organic compounds that incorporate both a thiophene (B33073) ring and an acrylic acid functional group. mdpi.com Thiophene, a five-membered aromatic ring containing a sulfur atom, is an electron-rich heterocycle that imparts distinct electronic characteristics to the molecules it is part of. umsl.edu The acrylic acid group, with its carboxylic acid and vinyl functionalities, provides a site for a variety of chemical transformations.

The combination of these two components in thiophene-based acrylic acids results in compounds with a range of applications. They are frequently used as intermediates in the synthesis of pharmaceuticals and agrochemicals. guidechem.com Furthermore, their unique electronic and photophysical properties make them valuable in the development of materials for organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). chemimpex.com The stability and processability of thiophene-containing compounds further enhance their utility in these advanced applications. mdpi.comumsl.edu

Significance of the 3-(2-Thienyl)acrylic Acid Moiety in Advanced Chemical Synthesis

The this compound moiety serves as a crucial building block in advanced chemical synthesis due to its inherent reactivity and structural features. guidechem.com Its presence allows for the strategic introduction of both the thiophene ring and the acrylic acid functionality into larger, more complex molecular architectures. guidechem.com This versatility has been harnessed in the synthesis of a variety of target molecules with specific functions.

One notable application is in the preparation of analogs for medicinal chemistry research. For instance, it has been used in the synthesis of anti-HIV HEPT analogs and in the creation of benzimidazole (B57391) and caffeine (B1668208) analogs that act as inhibitors of monoamine oxidase B. chemicalbook.comlookchem.com The synthesis of such derivatives often involves reactions like Knoevenagel condensation, where 2-thiophenealdehyde is reacted with malonic acid. brazilianjournals.com.br Recent research has also explored more efficient synthetic methods, such as ultrasound-assisted synthesis, to produce this compound on a larger scale with reduced reaction times and increased yields. brazilianjournals.com.br

The ability to participate in polymerization and cross-coupling reactions further expands its utility, enabling the creation of novel polymers and materials with tailored properties. chemimpex.com The development of microporous polymer networks from thiophene-based monomers is one such area of active research. acs.org

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C7H6O2S |

| Molecular Weight | 154.19 g/mol chemimpex.com |

| Melting Point | 145-148 °C chemimpex.comchemicalbook.com |

| pKa | ~4.34 chemicalbook.com |

| Appearance | Slightly beige to yellow needle-like solid chemicalbook.com |

This table is populated with data from multiple sources.

Conjugational Aspects of the Thiophene and Acrylic Acid System in Molecular Design

A key feature of this compound is the conjugated system formed by the thiophene ring and the acrylic acid group. smolecule.com This conjugation, where alternating single and double bonds create a pathway for delocalized π-electrons, is fundamental to the molecule's electronic and optical properties. The electron-donating nature of the thiophene ring and the electron-withdrawing character of the acrylic acid create a "push-pull" system that facilitates intramolecular charge transfer. d-nb.info

This electronic structure is highly significant in the design of molecules for specific applications, particularly in the field of dye-sensitized solar cells (DSSCs). researchgate.netresearchgate.net In these applications, the thiophene unit often acts as part of a π-conjugated bridge connecting an electron donor and an electron acceptor (the cyanoacrylic acid group). researchgate.netscispace.com The efficiency of light absorption and subsequent electron transfer is heavily influenced by the nature and length of this conjugated system. d-nb.info

Theoretical studies, such as those using density functional theory (DFT), have been employed to understand the conformational and electronic properties of molecules containing the 2-cyano-3-(thiophen-2-yl)acrylic acid moiety. researchgate.net These studies have shown that the planarity of the molecule and the bond length between the thiophene and acrylic acid components are crucial for efficient electron delocalization and stability. researchgate.net The insertion of different units into the thiophene bridge can modulate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, thereby tuning the photophysical and electrochemical properties of the resulting dyes. researchgate.net This ability to fine-tune the electronic properties through molecular design makes thiophene-based acrylic acids, including this compound and its derivatives, powerful tools in the development of advanced functional materials. acs.org

Structure

3D Structure

Properties

IUPAC Name |

(Z)-3-thiophen-2-ylprop-2-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O2S/c8-7(9)4-3-6-2-1-5-10-6/h1-5H,(H,8,9)/b4-3- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKMZQOIASVGJQE-ARJAWSKDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C=CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CSC(=C1)/C=C\C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 2 Thienyl Acrylic Acid and Its Precursors

Classical Knoevenagel Condensation Approaches

The Knoevenagel condensation is a cornerstone reaction in organic chemistry for forming carbon-carbon double bonds and is the most prominent method for synthesizing 3-(2-thienyl)acrylic acid. wikipedia.org It involves the reaction of a carbonyl compound with an active methylene (B1212753) compound in the presence of a basic catalyst. wikipedia.org

The most direct and widely employed synthesis of this compound is the Knoevenagel condensation of thiophene-2-carboxaldehyde with malonic acid. nepjol.infoniscpr.res.inresearchgate.net In a variation known as the Doebner modification, the reaction is typically carried out using pyridine (B92270) as both the solvent and catalyst, often with a small amount of a stronger base like piperidine (B6355638) to facilitate the reaction. wikipedia.orgias.ac.in The mechanism involves the deprotonation of malonic acid to form a nucleophilic enolate, which then attacks the carbonyl carbon of thiophene-2-carboxaldehyde. The resulting intermediate undergoes dehydration and subsequent decarboxylation (loss of a molecule of carbon dioxide) to yield the final α,β-unsaturated product, this compound. wikipedia.org Classical methods often require heating the mixture under reflux for several hours to achieve completion. ias.ac.in

While the classical Doebner condensation is reliable, its conditions—often involving carcinogenic solvents like pyridine, long reaction times, and high temperatures—have prompted significant research into modifications for improved efficiency, safety, and yield. nepjol.infoniscpr.res.inrsc.org

Modern approaches have focused on alternative catalysts and energy sources. For instance, using alum (a hydrating double sulfate (B86663) salt of aluminum) as a catalyst under solvent-free microwave irradiation provides excellent yields in a matter of minutes. niscpr.res.in Another green approach involves the use of ultrasound irradiation (sonochemistry) in pyridine, which has been shown to dramatically reduce reaction times from hours to minutes and significantly increase yields on a multigram scale. brazilianjournals.com.br

Solid-supported syntheses represent another major optimization. By adsorbing the reactants onto a solid support like neutral alumina (B75360) and irradiating with microwaves in a solvent-free setting, the reaction can be completed in minutes with high yields (88-96%) and a simple, eco-friendly workup. nepjol.info These optimized methods not only enhance the yield and purity of this compound but also align with the principles of green chemistry by reducing waste and energy consumption.

Table 1: Comparison of Knoevenagel Condensation Conditions for this compound Synthesis

| Method | Catalyst/Solvent | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|

| Classical Reflux | Pyridine/Piperidine | >2 hours | ~30-70% | ias.ac.in |

| Ultrasound | Pyridine | 10 minutes | 90% | brazilianjournals.com.br |

| Microwave | Alum (10 mol%)/Solvent-free | ~5-9 minutes | >90% | niscpr.res.in |

| Microwave | Neutral Alumina/Solvent-free | 4-6 minutes | 88-96% | nepjol.info |

Alternative Synthetic Routes

Beyond the Knoevenagel condensation, other synthetic strategies exist for accessing this compound and its immediate precursors, offering alternative pathways that can be advantageous in specific contexts.

This compound can be prepared through the oxidation of its corresponding aldehyde, 3-(2-thienyl)acrylaldehyde. This method is a standard transformation in organic synthesis where an aldehyde functional group is converted to a carboxylic acid. Common oxidizing agents suitable for this type of transformation include potassium permanganate (B83412) (KMnO4) or chromium-based reagents. This route is contingent on the availability of the starting acrylaldehyde, which itself is often synthesized via an aldol (B89426) condensation.

An alternative route involves the preparation and subsequent hydrolysis of heterocyclic precursors such as hydantoins and azlactones. This method is particularly relevant in the synthesis of amino acid precursors. For example, L-thienylalanines have been prepared via routes where the key starting materials are 2-hydroxy-3-thienyl-acrylic acids. These hydroxy-acrylic acids are obtained through the hydrolytic ring-opening of corresponding hydantoin (B18101) or azlactone derivatives, which are themselves formed from thiophene (B33073) aldehydes. This multi-step process provides access to important derivatives of the core thienylacrylic acid structure.

Green Chemistry Principles in this compound Synthesis

The synthesis of this compound has been a subject of green chemistry innovations aimed at reducing environmental impact. nepjol.info Key principles are evident in the modifications to the Knoevenagel condensation. The use of ultrasound and microwave irradiation significantly reduces energy consumption and reaction times compared to conventional heating. nepjol.infobrazilianjournals.com.br

Solvent-free reaction conditions, often coupled with microwave assistance and solid supports like alumina, eliminate the need for hazardous and carcinogenic organic solvents such as pyridine. nepjol.infoniscpr.res.in This not only simplifies the purification process but also drastically reduces chemical waste. Furthermore, research into alternative, less hazardous catalysts like alum or the use of recyclable catalysts aligns with the goal of creating more sustainable chemical processes. niscpr.res.in Even the use of water as a solvent has been explored for Knoevenagel condensations, representing a significant step towards an ideally green synthesis.

Application of Ultrasound Irradiation for Accelerated Reactions and Improved Efficiency

The synthesis of this compound and its derivatives has been significantly advanced through the application of ultrasound irradiation, a technique known in the field of sonochemistry. brazilianjournals.com.br This method has proven to be a powerful tool for accelerating chemical reactions, leading to substantially reduced reaction times and, in many cases, increased product yields. brazilianjournals.com.br

A notable application of sonochemistry is in the Knoevenagel condensation reaction, a fundamental method for forming carbon-carbon double bonds. brazilianjournals.com.brresearchgate.net In the synthesis of this compound, this involves the reaction of 2-thiophenecarboxaldehyde with malonic acid. brazilianjournals.com.br Traditional methods often require prolonged heating under reflux in a solvent such as pyridine. brazilianjournals.com.br For instance, the conventional synthesis of this compound and related acrylic acid derivatives via the Knoevenagel condensation typically requires heating the reactants under reflux for 24 hours. brazilianjournals.com.br

In stark contrast, the use of ultrasound irradiation can dramatically shorten the reaction time to as little as one hour. brazilianjournals.com.br This acceleration is attributed to the physical phenomena of acoustic cavitation, where the formation, growth, and implosive collapse of bubbles in the liquid medium generate localized hot spots with extreme temperatures and pressures, enhancing mass transfer and reaction rates. brazilianjournals.com.brrsc.org

The efficiency of ultrasound-assisted synthesis is further highlighted by studies on various aromatic and heteroaromatic aldehydes. researchgate.net While specific yields can vary depending on the substrate, the trend of accelerated reaction times and high yields is consistent. researchgate.net For example, the Knoevenagel condensation of various aromatic aldehydes with malonic acid catalyzed by expansive graphite (B72142) under ultrasound irradiation has resulted in cinnamic acids in yields ranging from 65% to 98%. researchgate.net

Table 1: Comparison of Conventional and Ultrasound-Assisted Synthesis of this compound

| Parameter | Conventional Method (Reflux) | Ultrasound-Assisted Method |

|---|---|---|

| Reaction Time | 24 hours brazilianjournals.com.br | 1 hour brazilianjournals.com.br |

| General Yield | Generally lower brazilianjournals.com.br | Generally higher brazilianjournals.com.br |

| Energy Input | Prolonged heating brazilianjournals.com.br | Short-term sonication brazilianjournals.com.br |

| Scale | Applicable to multigram scale brazilianjournals.com.br | Demonstrated on multigram scale brazilianjournals.com.br |

Development of Environmentally Benign Catalytic Systems and Solvent Alternatives

In recent years, a significant focus in chemical synthesis has been the development of environmentally benign methodologies that align with the principles of green chemistry. This includes the use of non-toxic catalysts, recyclable catalytic systems, and alternative solvents to minimize environmental impact. The synthesis of this compound and its derivatives is an area where such green approaches are being actively explored.

One key strategy is the replacement of hazardous organic solvents with more environmentally friendly alternatives. Water, being non-toxic, non-flammable, and readily available, is an ideal green solvent. Research has shown that Knoevenagel condensation reactions can be efficiently carried out in aqueous media, sometimes in combination with other green technologies like microwave or ultrasound irradiation, to produce 3-aryl acrylic acids. rsc.org Some ultrasound-assisted Knoevenagel condensations have even been developed to be catalyst-free and performed in water at ambient conditions, offering a simple, efficient, and eco-friendly protocol. researchgate.net

Another avenue of green synthesis involves the use of solid catalysts that can be easily recovered and reused, minimizing waste. Expansive graphite has been used as a recyclable catalyst for the Knoevenagel condensation of aromatic aldehydes with malonic acid under ultrasound irradiation. researchgate.net This method offers advantages such as high yields, shorter reaction times, and the ability to reuse the catalyst. researchgate.net Similarly, magnetically recoverable nanocatalysts, such as MgFe2O4, have been employed to accelerate Knoevenagel condensations under solvent-free conditions with the aid of ultrasound, providing a rapid and green route to various compounds. acs.org

The development of novel nanocatalysts is also a promising area. For instance, a bimetallic Y2ZnO4 nanocatalyst has been shown to be effective for Knoevenagel condensation under microwave irradiation and solvent-free conditions. acs.org This catalyst can be easily separated from the reaction mixture and reused, contributing to a more sustainable process. acs.org

Solvent-free reaction conditions represent another significant step towards greener synthesis. arcjournals.org By eliminating the solvent altogether, issues related to toxicity, disposal, and environmental pollution are avoided. The reaction of β-(2-thenoyl)acrylic acid with various phenols in the presence of a catalytic amount of concentrated sulfuric acid has been conducted without any solvent, providing a simple and environmentally benign method for the synthesis of butenolides. arcjournals.org

Table 2: Examples of Green Catalytic Systems and Conditions for Acrylic Acid Synthesis

| Catalytic System/Condition | Reaction Type | Advantages |

|---|---|---|

| Ultrasound in Aqueous Media | Knoevenagel–Doebner reaction | Organic solvent-free, rapid reaction, low energy consumption rsc.org |

| Catalyst-free Ultrasound in Water | Knoevenagel condensation | No catalyst needed, uses water as solvent, energy efficient researchgate.net |

| Expansive Graphite with Ultrasound | Knoevenagel condensation | Reusable catalyst, excellent yields, shorter reaction times researchgate.net |

| Magnetically Recoverable Nanocatalyst (e.g., MgFe2O4) | Knoevenagel condensation | Solvent-free, rapid, reusable catalyst acs.org |

| Solvent-free with Acid Catalyst | Condensation | No organic solvent, simple procedure arcjournals.org |

| Y2ZnO4 Nanocatalyst with Microwave | Knoevenagel condensation | Reusable catalyst, solvent-free, short reaction time acs.org |

Chemical Reactivity and Derivatization of 3 2 Thienyl Acrylic Acid

Synthesis of Acyl Halide Derivatives: 3-(2-Thienyl)acryloyl Chloride and its Synthetic Utility

The conversion of 3-(2-thienyl)acrylic acid to its corresponding acyl chloride, 3-(2-thienyl)acryloyl chloride, is a key step in activating the carboxylic acid for further reactions. This transformation is typically achieved by treating the acid with a chlorinating agent such as thionyl chloride or oxalyl chloride. electronicsandbooks.comnih.gov For instance, the reaction with thionyl chloride, often in the presence of a catalytic amount of pyridine (B92270), provides the acyl chloride. electronicsandbooks.com A more sustainable and rapid method involves the use of oxalyl chloride under solvent-free conditions, which can lead to nearly complete conversion in a short time. nih.gov

The resulting 3-(2-thienyl)acryloyl chloride is a highly reactive intermediate. Its utility lies in its ability to readily undergo nucleophilic acyl substitution reactions, making it a valuable precursor for the synthesis of esters, amides, and other carboxylic acid derivatives. tsijournals.comresearchgate.net For example, it can be used to synthesize various heterocyclic compounds. tsijournals.com The reaction of this compound with thionyl chloride can sometimes lead to more complex products, including chlorinated thieno[3,2-b]thiophene (B52689) derivatives, highlighting the reactivity of the thiophene (B33073) ring under certain conditions. electronicsandbooks.comresearchgate.net

Formation of Ester and Amide Derivatives through Condensation Reactions

Ester and amide derivatives of this compound are commonly synthesized through condensation reactions. Esterification can be achieved by reacting the carboxylic acid with an alcohol under acidic conditions, such as in the presence of sulfuric acid. mdpi.com Alternatively, the more reactive 3-(2-thienyl)acryloyl chloride can be treated with an alcohol to form the corresponding ester. brazilianjournals.com.br

Amide formation follows a similar logic. Direct condensation of this compound with an amine is possible, often facilitated by a coupling agent. However, a more common and efficient method involves the reaction of 3-(2-thienyl)acryloyl chloride with an amine. smolecule.com This approach is widely used to synthesize a variety of amide derivatives, which are of interest for their potential biological activities. pharmaffiliates.com

The following table summarizes the synthesis of some ester and amide derivatives:

| Derivative | Reagents | Reference |

| Methyl 3-(2-thienyl)acrylate | This compound, Methanol, Sulfuric acid | mdpi.com |

| Ethyl 3-(2-thienyl)acrylate | 3-(2-Thienyl)acryloyl chloride, Ethanol | brazilianjournals.com.br |

| Amide derivatives | 3-(2-Thienyl)acryloyl chloride, Various amines | smolecule.com |

Hydrogenation and Reduction Products of the Acrylic Acid Moiety

The acrylic acid moiety of this compound is susceptible to hydrogenation and reduction reactions. Catalytic hydrogenation, often using metal catalysts like nickel or rhodium, can reduce the carbon-carbon double bond to yield 3-(2-thienyl)propanoic acid. nih.govgoogle.com The choice of catalyst and reaction conditions can influence the efficiency and stereoselectivity of the hydrogenation. For instance, nickel-catalyzed asymmetric hydrogenation has been employed to produce chiral α-substituted propionic acids. nih.gov

The reduction of the carboxylic acid group itself can also be achieved, though it typically requires stronger reducing agents than those used for the double bond. The specific reduction products will depend on the reagents and conditions employed. These reduction reactions provide access to a different class of compounds with saturated side chains attached to the thiophene ring.

Electrophilic Substitution Reactions on the Thiophene Ring

The thiophene ring in this compound is an electron-rich aromatic system and is therefore susceptible to electrophilic substitution reactions. chemicalbook.com The presence of the acrylic acid side chain, which is an electron-withdrawing group, deactivates the ring to some extent and directs incoming electrophiles primarily to the 5-position. chemicalbook.com

Nitration of this compound introduces a nitro group onto the thiophene ring, typically at the 5-position, to yield 3-(5-nitro-2-thienyl)acrylic acid. jst.go.jpacs.org This reaction is usually carried out using a mixture of nitric acid and sulfuric acid. The resulting nitro derivative is a key intermediate in the synthesis of various other compounds, including those with potential antimicrobial properties. jst.go.jp

Bromination of this compound esters can lead to substitution on the thiophene ring. For example, bromination of the corresponding esters can yield 2-bromo-3-(5-nitro-2-thienyl)acrylic acid esters when performed on the nitrated substrate. jst.go.jp Another type of bromination is the Hunsdiecker reaction, which involves the decarboxylative bromination of α,β-unsaturated carboxylic acids. alfa-chemistry.com When applied to this compound, this reaction can produce (E)-2-(2-bromovinyl)thiophene, although the yield may be low. rhhz.net

Organometallic Complexation: Synthesis and Characterization of Organotin(IV) Derivatives

This compound can act as a ligand to form complexes with metal ions, particularly organotin(IV) compounds. tandfonline.comdntb.gov.uatandfonline.comresearchgate.net These derivatives are synthesized by reacting this compound with various organotin(IV) chlorides, such as R3SnCl, R2SnCl2, and RSnCl3 (where R can be methyl, ethyl, n-butyl, or phenyl). tandfonline.com The resulting organotin(IV) carboxylates have been characterized by various spectroscopic techniques, including infrared, mass spectrometry, and NMR (¹H, ¹³C, and ¹¹⁹Sn) spectroscopy. tandfonline.com These studies help to elucidate the coordination geometry around the tin atom. tandfonline.com A novel di-triphenyltin(IV) complex bridged by this compound has also been synthesized and characterized. dntb.gov.ua

The table below provides examples of synthesized organotin(IV) derivatives:

| General Formula | R Group | Reference |

| R3SnL | Me, Et, n-Bu, Ph | tandfonline.com |

| R2SnL2 | Me, Et, n-Bu, Ph | tandfonline.com |

| R2Sn(Cl)L | Me, Et, n-Bu, Ph | tandfonline.com |

| {[(Ph)3SnCl)2COO]-[Et3NH]+, [(Ph)3SnCl2)]-[Et3NH]+} | Ph | dntb.gov.ua |

| (L represents the 3-(2-thienyl)acrylate ligand) |

Stereoisomeric Transformations and Control (E/Z Isomerism)

The presence of a carbon-carbon double bond in the acrylic acid moiety of this compound gives rise to geometric isomerism, specifically E/Z isomerism. The E-isomer, where the thiophene ring and the carboxylic acid group are on opposite sides of the double bond, is generally the more thermodynamically stable and predominant form. nih.gov Control over the stereochemical outcome during synthesis and subsequent transformations is a key aspect of its chemistry.

Several synthetic strategies and external stimuli can be employed to control or interconvert these isomers.

Stereoselective Synthesis

Condensation reactions are a primary method for synthesizing acrylic acid derivatives, and the choice of reaction can dictate the resulting isomeric ratio.

Knoevenagel-Type Condensations: The Knoevenagel condensation and its variations are widely used to produce α,β-unsaturated acids. Research on related structures shows that these methods often exhibit high stereoselectivity. For instance, the Knoevenagel condensation of 2-(benzothiazol-2-ylthio) acetonitrile (B52724) with thiophene-2-carbaldehyde (B41791) leads to the formation of the E-isomer of 2-(benzothiazol-2'-ylthio)-3-(2''-thienyl) acrylonitrile (B1666552) exclusively. mdpi.comresearchgate.net

Knoevenagel–Döbner Condensation: This specific variation, which involves the condensation of an aldehyde with malonic acid in the presence of a base like pyridine, is known to yield α,β-unsaturated carboxylic acids almost exclusively in the E configuration. researchgate.net This is due to the decarboxylation of the intermediate α,β-unsaturated dicarboxylic acid proceeding in a stereoselective manner. researchgate.net

Perkin Reaction: The Perkin reaction, involving the condensation of an aromatic aldehyde with an acid anhydride (B1165640), can also be used. Heating 2-thienylcarboxaldehyde with thiopheneacetic acid in the presence of triethylamine (B128534) and acetic anhydride produces a mixture of (E)- and (Z)-2,3-di-(2-thienyl)acrylic acids, which can then be separated. mdpi.com

The table below summarizes the stereochemical outcomes of different synthetic methods for this compound and its derivatives.

Table 1: Stereochemical Control in Synthesis

| Reaction Type | Reactants | Product Class | Predominant Isomer | Reference |

|---|---|---|---|---|

| Knoevenagel Condensation | 2-(Benzothiazol-2-ylthio) acetonitrile + Thiophene-2-carbaldehyde | 2-(Benzothiazol-2'-ylthio)-3-(2''-thienyl) acrylonitrile | E (exclusive) | mdpi.comresearchgate.net |

| Knoevenagel–Döbner Condensation | Aldehyde + Malonic Acid | α,β-Unsaturated Carboxylic Acids | E (exclusive) | researchgate.net |

Isomeric Transformations

Once synthesized, the isomers of this compound can be interconverted, most notably through photochemical methods.

Photoisomerization: Irradiation is a common method for inducing E/Z isomerization. Studies have shown that when this compound or its esters are irradiated in a solvent such as methanol, E-Z isomerization occurs. mdpi.com This contrasts with irradiation in the solid state, which tends to result in photodimerization products instead of isomerization. mdpi.com For example, irradiation of methyl 3-(2-thienyl)acrylate in solution showed E/Z isomerization, a behavior also observed with similar compounds like methyl cinnamate. researchgate.net

Enzymatic Isomerization: Biological systems can also facilitate these transformations. In a study on a related compound, 3-(5-nitro-2-thienyl)-2-(2-furyl) acrylamide, it was found that enzymes such as milk xanthine (B1682287) oxidase or rat liver microsomes could catalyze the isomerization, primarily converting the cis (Z) form to the trans (E) form. jst.go.jp

A computational study on the related 2-cyano-3-(thiophen-2-yl)acrylic acid calculated the activation energy barrier for the rotation around the C-C bond, which is the basis of E/Z isomerization, to be approximately 13 kcal/mol for both configurations. researchgate.net

The table below details conditions for isomeric transformations.

Table 2: E/Z Isomerization Methods

| Method | Compound/Derivative | Conditions | Outcome | Reference |

|---|---|---|---|---|

| Photochemistry | This compound | Irradiation in methanol | E-Z Isomerization | mdpi.com |

| Photochemistry | Methyl 3-(2-thienyl)acrylate | Irradiation in solution | E/Z Isomerization | researchgate.net |

Computational Chemistry Investigations of 3 2 Thienyl Acrylic Acid

Density Functional Theory (DFT) Calculations for Molecular Properties

DFT is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to predict a range of molecular properties with high accuracy.

Geometry Optimization and Energetic Stability of Conformers

The structure of 3-(2-Thienyl)acrylic acid possesses rotational freedom around the single bonds connecting the thiophene (B33073) ring to the acrylic acid moiety, and within the carboxylic acid group. This allows for the existence of multiple conformers (spatial arrangements of atoms). A computational study would typically involve:

Potential Energy Surface (PES) Scan: Systematically rotating the key dihedral angles to identify energy minima corresponding to stable conformers.

Geometry Optimization: Starting from these approximate structures, the geometry of each conformer is fully optimized to find the lowest energy structure.

Energetic Stability: The electronic energies of all optimized conformers are calculated and compared. The conformer with the lowest energy is identified as the global minimum, and the relative energies of other conformers are determined.

Computational studies on similar molecules, such as mefenamic acid, have shown that different conformers can coexist with varying populations, which can be influenced by the solvent. For this compound, one would expect to find different orientations of the thiophene ring relative to the acrylic acid plane, as well as syn and anti arrangements within the carboxylic acid group. However, specific peer-reviewed data providing the relative energies and optimized geometries for these conformers could not be located.

Analysis of Electronic Properties: HOMO-LUMO Energy Gaps and Molecular Electrostatic Potential (MEP)

The electronic properties of a molecule are fundamental to understanding its reactivity and spectroscopic behavior.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to chemical reactivity. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between them, the HOMO-LUMO gap (ΔE), is an important indicator of molecular stability; a large gap implies high stability and low chemical reactivity. For the related fragment, acrylic acid, a HOMO-LUMO gap was calculated to be 5.545 eV, suggesting high stability. researchgate.net A similar analysis for this compound would reveal how the thienyl group modulates these electronic properties, but specific calculated values for the title compound are not available.

Molecular Electrostatic Potential (MEP): The MEP is a visual representation of the charge distribution around a molecule. It maps the electrostatic potential onto the electron density surface, using a color scale to identify electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue) regions. For this compound, an MEP map would likely show negative potential around the carbonyl oxygen and the sulfur atom, indicating sites susceptible to electrophilic attack, while positive potential would be expected around the acidic hydrogen of the carboxyl group. A detailed, calculated MEP surface for this specific molecule was not found in the searched literature.

Topological Analyses: Atoms-in-Molecules (AIM) and Natural Bond Orbital (NBO)

Topological analyses provide deeper insights into chemical bonding and intramolecular interactions.

Atoms-in-Molecules (AIM): The QTAIM theory, developed by Richard Bader, analyzes the topology of the electron density to define atoms, chemical bonds, and their properties. The analysis focuses on bond critical points (BCPs) to characterize the nature of chemical bonds (e.g., covalent vs. ionic or hydrogen bonds).

Natural Bond Orbital (NBO): NBO analysis examines the delocalization of electron density between filled (donor) and unfilled (acceptor) orbitals. This method quantifies hyperconjugative and conjugative interactions, providing insight into the stability arising from these delocalizations. For this compound, NBO analysis would be expected to quantify the π-conjugation across the thiophene ring and the acrylic acid system and identify key stabilizing intramolecular interactions.

Despite the utility of these methods, no studies applying AIM or NBO analysis specifically to this compound were identified.

Theoretical Prediction of Vibrational Frequencies and Spectroscopic Data

Computational methods are routinely used to calculate the vibrational frequencies of molecules, which correspond to the peaks observed in infrared (IR) and Raman spectra. DFT calculations can predict these frequencies, though they are often systematically overestimated and require scaling to match experimental data. A theoretical vibrational analysis for this compound would involve:

Frequency Calculation: Performed on the optimized geometry of the most stable conformer. The absence of imaginary frequencies confirms that the structure is a true energy minimum.

Spectral Assignment: Each calculated vibrational mode is assigned to a specific molecular motion, such as C=O stretching, C=C stretching, C-H bending, or thiophene ring vibrations.

Such calculations provide a powerful tool for interpreting and assigning experimental spectra. While experimental spectra for this compound are available, a corresponding theoretical study that calculates and assigns its vibrational modes could not be located.

Computational Studies on Chemical Reactivity and Reaction Mechanisms

DFT provides a framework for calculating various parameters that act as descriptors of chemical reactivity.

Analysis of Reactivity Indices from DFT Parameters

Chemical Potential (μ): Related to the escaping tendency of electrons.

Chemical Hardness (η): Measures the resistance to change in electron distribution. Hard molecules have a large HOMO-LUMO gap.

Softness (S): The reciprocal of hardness; soft molecules are more reactive.

Electrophilicity Index (ω): Measures the ability of a species to accept electrons.

These indices are valuable for comparing the reactivity of different compounds and understanding their behavior in chemical reactions. While the theoretical framework for these calculations is well-established, a study applying them to this compound to quantify its specific reactivity profile was not found.

Mechanistic Investigations of Photochemical Dimerization of Related Acrylic Acids

The photochemical behavior of acrylic acids, particularly their [2+2] cycloaddition to form cyclobutane dimers, has been a subject of significant interest. While detailed computational studies focusing exclusively on this compound are not extensively documented in publicly accessible literature, comprehensive mechanistic investigations have been carried out on closely related heteroaromatic acrylic acids, such as 3-(2-furyl)acrylic acid. These studies provide a robust theoretical framework for understanding the dimerization process of this compound.

A notable theoretical investigation using Density Functional Theory (DFT) on the photochemical dimerization of methyl 3-(2-furyl)acrylate has elucidated the reaction mechanism, which is believed to be analogous for thienyl derivatives. dnu.dp.uaadvatechgroup.com The study revealed that the dimerization proceeds via the triplet excited state of the molecule. dnu.dp.ua Direct irradiation often leads to E-Z isomerization rather than dimerization. researchgate.net However, in the presence of a photosensitizer, such as benzophenone, the triplet state of the acrylic acid derivative is efficiently populated through energy transfer. dnu.dp.ua

The regioselectivity of the dimerization is governed by the interaction of the frontier molecular orbitals. Specifically, the reaction is controlled by the interaction between the Lowest Singly Occupied Molecular Orbital (LSOMO) of the triplet-state molecule and the Highest Occupied Molecular Orbital (HOMO) of a ground-state molecule. advatechgroup.com This interaction leads to the formation of a triplet biradical intermediate. The calculations have shown that the formation of the most stable biradical is the determining factor for the regiochemistry of the final cyclobutane product. dnu.dp.uachemdad.com

The stereoselectivity of the reaction is then determined during the subsequent ring closure of the biradical intermediate to form the cyclobutane ring. This step is under kinetic control, favoring the formation of the most stable dimer isomers. chemdad.com For instance, in the case of methyl 3-(2-furyl)acrylate, DFT calculations of the energies of all possible triplet biradicals showed that the precursor to the main product was the triplet biradical with the lowest energy. dnu.dp.ua This general mechanism, involving photosensitization to the triplet state, frontier orbital-controlled formation of the most stable biradical, and subsequent kinetically controlled ring closure, provides a detailed picture of the photochemical dimerization of acrylic acids like this compound. dnu.dp.uachemdad.com

The influence of the heterocyclic ring is significant in these reactions. It is presumed that the nature of the heteroaromatic ring (furan, thiophene, etc.) has a substantial impact on the regioselectivity and stereoselectivity of the photochemical dimerization of various heteroaryl acrylates.

Comparative Computational Studies of this compound Isomers and Analogues

Computational studies have been employed to investigate the structural and electronic properties of this compound and its isomers, providing insights into their relative stabilities and reactivity. Density Functional Theory (DFT) is a key tool in these investigations, allowing for the optimization of molecular geometries and the calculation of various molecular properties. nih.gov

One area of focus has been the conformational analysis of this compound. These studies have identified multiple stable conformers resulting from the rotation around the C-C single bonds. nih.gov The planarity of the molecule, which allows for extended conjugation between the thiophene ring and the acrylic acid moiety, is a crucial factor in determining the stability of these conformers. nih.gov The π-conjugated system, formed by the overlap of p-orbitals from the thiophene ring, the vinylic double bond, and the carbonyl group, leads to the delocalization of π-electrons across the molecule, which in turn influences its stability and chemical reactivity.

Below is a table summarizing some of the calculated properties for this compound and its 3-thienyl isomer, gathered from various sources.

| Property | This compound | 3-(3-Thienyl)acrylic acid |

| Molecular Formula | C₇H₆O₂S | C₇H₆O₂S |

| Molecular Weight | 154.19 g/mol | 154.19 g/mol |

| pKa (Predicted) | 4.34 ± 0.10 | 4.45 ± 0.10 |

| Topological Polar Surface Area | 65.5 Ų | 65.54 Ų |

| Complexity | 154 | 154 |

| Rotatable Bond Count | 2 | 2 |

| Hydrogen Bond Acceptor Count | 3 | 3 |

This data is compiled from publicly available chemical databases and may be based on computational predictions.

These computational insights are valuable for understanding the structure-property relationships within this class of compounds and for designing new molecules with specific electronic and photochemical properties.

Applications in Advanced Materials Science and Polymer Chemistry

Design and Synthesis of Conductive Polymers and Organic Semiconductors

Thiophene-based polymers are a cornerstone in the field of organic electronics due to their exceptional electrical, optical, and thermal stability. nih.gov 3-(2-Thienyl)acrylic acid serves as a key monomer for creating polymers where the electronically active thiophene (B33073) moiety is incorporated into a polymer structure. The acrylic group provides a convenient handle for polymerization, allowing the thiophene rings to be attached as side chains to a polymer backbone.

A notable example is the synthesis of a thienyl-group-bearing acrylic polymer through the free radical copolymerization of a this compound derivative (3-Ethyl acrylate-thiophene) and methyl methacrylate (B99206) (PMMA). scientific.net The resulting copolymer can then be electrochemically polymerized. In this process, the thiophene side chains are anodically oxidized, coupling to form a conjugated polythiophene network. This method yields a free-standing, processible, and conductive film, effectively transforming a non-conductive acrylic polymer into an organic semiconductor. scientific.net The resulting material's properties are summarized in the table below.

| Property | Description |

| Synthesis Method | Free radical copolymerization followed by electropolymerization. scientific.net |

| Structure | An acrylic polymer backbone with conjugated polythiophene side chains. scientific.net |

| Key Feature | Combines the processibility of acrylic polymers with the conductivity of polythiophenes. scientific.net |

| Application | Precursor for conductive films used in organic electronic devices. scientific.net |

This "grafting-from" approach allows for the design of materials that combine the desirable mechanical properties of conventional polymers, like PMMA, with the electronic functionalities of conjugated polymers. nih.govscientific.net

Utilization in Organic Electronic Devices such as Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs)

The conductive and semiconductive polymers derived from thiophene precursors are integral to the fabrication of various organic electronic devices. nih.gov Thiophene-based materials are widely used as p-type organic semiconductors for the hole-transporting layer in both OLEDs and OPVs. nih.govresearchgate.net The ability to tune the electronic properties—such as the HOMO/LUMO energy levels—by modifying the chemical structure of the thiophene monomer is crucial for optimizing device performance. nih.gov

While direct polymerization of this compound is one route, it is more commonly used as a building block for more complex monomers that are then incorporated into polymers for these devices. guidechem.com Its presence in a polymer chain can enhance charge carrier mobility and influence the solid-state packing of the material, which are critical factors for efficient device operation. nih.gov The versatility of thiophene chemistry allows for the creation of a wide array of materials, from small molecules to high-molecular-weight polymers, suitable for OPVs, OLEDs, and organic field-effect transistors (OFETs). nih.govmdpi.com

Development of Functionalized Polymers with Tailored Mechanical, Thermal, and Electrical Properties

A significant advantage of using monomers like this compound is the ability to create functionalized polymers with precisely controlled properties. By copolymerizing thienyl-functionalized acrylates with other monomers, researchers can tailor the final material's characteristics.

For instance, in the previously mentioned copolymer of a this compound derivative and methyl methacrylate, the ratio of the two monomers can be adjusted to balance electrical conductivity with mechanical flexibility and thermal stability. scientific.net The acrylic component imparts processability and robustness, while the thiophene units, upon electropolymerization, provide the desired electronic properties. scientific.net This modular approach allows for the development of materials designed for specific applications, where a combination of conductivity, optical transparency, and mechanical durability is required. This strategy is a key theme in the development of advanced functional materials. rsc.orgbeilstein-journals.org

Role in Cross-Coupling Reactions for the Construction of Advanced Material Architectures

While the acrylic group is primarily used for polymerization, the thiophene ring of this compound is a platform for C-C cross-coupling reactions, which are fundamental in synthesizing the extended π-conjugated systems required for advanced materials. nih.gov Palladium-catalyzed reactions like Suzuki, Stille, and Heck couplings are commonly employed to link thiophene units together or to other aromatic systems, building up the complex architectures of high-performance organic semiconductors.

Although this compound itself may not be the direct substrate in these reactions, it can be readily converted into a more reactive derivative. For example, the thiophene ring can be halogenated (e.g., brominated) to prepare it for participation in cross-coupling. This makes this compound a valuable precursor to monomers used in catalyst-transfer polycondensation methods, which produce well-defined, regioregular polythiophenes with superior electronic properties. nih.gov

Incorporation into High-Performance Coatings and Inks for Enhanced Durability and Stability

Acrylic polymers are widely used in the formulation of high-performance coatings and inks due to their excellent adhesion, gloss, and weather resistance. The incorporation of functional monomers is a common strategy to impart additional properties such as enhanced durability, UV resistance, or conductivity.

By incorporating this compound into an acrylic polymer backbone, it is possible to introduce the thiophene moiety into the coating formulation. The thiophene ring is known for its thermal stability and ability to absorb UV radiation, which could potentially enhance the durability and stability of coatings exposed to harsh environmental conditions. Furthermore, the development of conductive inks is a growing field, and the use of monomers that can lead to semiconducting or conducting polymers is a key area of research.

Synthesis of Terpene (Meth)acrylates via 3-(2-Thienyl)acryloyl chloride for Polymer Applications

Terpenes, derived from natural sources, are an important class of bio-based feedstocks for polymer synthesis. rsc.org Terpene alcohols, such as geraniol (B1671447) or menthol, can be reacted with acryloyl chloride to form terpene acrylate (B77674) monomers. digitellinc.comresearchgate.net These monomers can be polymerized to create polymers with unique thermal and mechanical properties, such as very high or low glass transition temperatures (Tg). rsc.org

A novel class of functional monomers can be synthesized by first converting this compound to its more reactive acid chloride derivative, 3-(2-thienyl)acryloyl chloride . This is a standard chemical transformation, typically achieved using reagents like thionyl chloride or oxalyl chloride. google.com The resulting 3-(2-thienyl)acryloyl chloride can then be reacted with a terpene alcohol in an esterification reaction to yield a terpene (2-thienyl)acrylate monomer.

This synthetic route creates a new type of bio-based monomer that contains an electronically active thiophene group. Polymers made from these monomers would combine the sustainable origins and unique physical properties of terpenes with the electronic and optical functionalities of polythiophenes, opening pathways to new high-performance, bio-based materials. rsc.orgdigitellinc.com

Role As a Versatile Building Block in Complex Organic Synthesis

Precursor for the Synthesis of Diverse Heterocyclic Compounds

3-(2-Thienyl)acrylic acid and its derivatives are instrumental in the synthesis of a wide range of heterocyclic compounds. The inherent reactivity of the acrylic acid portion and the electronic nature of the thiophene (B33073) ring allow for various cyclization and condensation reactions.

Research has demonstrated its utility in constructing complex heterocyclic systems. For instance, derivatives of (thiophen-3-yl)acrylic acids are key intermediates in the synthesis of thiophene-3-yl-containing heterocyclic systems. Through processes like the Meerwein reaction, these acrylic acid building blocks can be functionalized and subsequently cyclized with bisnucleophiles to create substituted 2,3′-bithiophene compounds, as well as derivatives of 2-aminothiazole, 2-aminoselenazole, thiazolidine, and selenazolidine. sigmaaldrich.com

Furthermore, thioamides derived from acrylic acids, including those with hetarylidene fragments like the thienyl group, react with iminoiodinanes in a one-step method to produce N-sulfonyl-2,3-dihydro-1,2-thiazoles. nih.gov This highlights the role of the acrylic acid backbone in forming novel five-membered heterocyclic rings. The Knoevenagel condensation of 2-(thiophen-2-yl)acetonitrile with various aryl aldehydes yields 3-Aryl-2-(2-thienyl)acrylonitriles, which are precursors for further heterocyclic transformations. ekb.eg Additionally, benzothiazole-2-acrylic acid, a structural analog, can be synthesized and further reacted to create complex thiazole (B1198619) derivatives, showcasing the general utility of such acrylic acid structures in building diverse heterocyclic frameworks. scbt.com

Biotechnological Preparation of L-Thienylalanines from 2-Hydroxy-3-thienyl-acrylic Acids

The biotechnological production of L-thienylalanines, which are non-proteinogenic amino acids with significant applications, can be achieved using 2-hydroxy-3-thienyl-acrylic acids as starting materials. beilstein-journals.org This enzymatic approach offers a pathway to enantiomerically pure L-thienylalanines. mdpi.com

Two primary biocatalytic routes have been explored for this transformation: the hydantoin (B18101) route and the azlactone route. beilstein-journals.orgnih.gov A key step in these processes often involves the microbial transamination of the 2-hydroxy-3-thienyl-acrylic acid precursor. guidechem.com In this reaction, an amino group is transferred to the acrylic acid backbone from an amino donor, such as L-aspartic acid. guidechem.com Genetically engineered strains of E. coli have been successfully employed to catalyze this transamination, demonstrating the scalability of this method for producing compounds like L-3-(2-thienyl)alanine on a significant scale. guidechem.com This biotechnological strategy is also applicable for creating isomeric versions and other ring-substituted derivatives of thienylalanine. guidechem.com

Intermediate in the Construction of Thieno[3,2-b]thiophene (B52689) and Thieno[3,2-b]furan (B2985385) Ring Systems

While direct cyclization of this compound itself is not the primary route, its structural motifs are central to the synthesis of fused heterocyclic systems like thieno[3,2-b]thiophene and thieno[3,2-b]furan. These ring systems are of great interest for applications in organic electronics. nih.gov

A multi-step synthesis starting from a closely related precursor, (Z)-2,3-di-(2-thienyl)acrylic acid, demonstrates this principle. chemicalbook.commdpi.com The synthesis proceeds through several key transformations:

Esterification : The acrylic acid is first converted to its methyl ester. mdpi.com

Vilsmeier Formylation : The methyl ester undergoes formylation, adding formyl groups to the thiophene rings. chemicalbook.commdpi.com

Condensation : The resulting dialdehyde (B1249045) is condensed with malonic acid. chemicalbook.commdpi.com

Cyclization : The intermediate product is then treated with thionyl chloride (SOCl₂) in the presence of pyridine (B92270), which induces a double cyclization to form the rigid thieno[3,2-b]thiophene core structure. chemicalbook.commdpi.com

A similar strategy is employed to construct the thieno[3,2-b]furan ring system. By starting with a precursor that incorporates both a furan (B31954) and a thiophene ring, specifically (Z)-3-(2-furyl)-2-(2-thienyl)acrylic acid, a parallel series of reactions involving formylation, condensation, and a double cyclization with thionyl chloride can yield a complex heteroaromatic compound containing the thieno[3,2-b]furan skeleton. chemicalbook.com These synthetic pathways underscore the role of the thienylacrylic acid framework as a fundamental building block for accessing these important fused heterocyclic systems.

Applications in the Synthesis of Phenylalanine Derivatives

This compound is utilized as a precursor for synthesizing specific phenylalanine derivatives. Phenylalanine and its derivatives are crucial components in various biological and pharmaceutical contexts. The synthesis of these derivatives often involves enzymatic processes that can convert acrylic acids into amino acids.

Phenylalanine ammonia (B1221849) lyases (PALs) are enzymes that catalyze the amination of acrylic acids to form α-amino acids. These reactions are often reversible. Research has shown that PALs can be used in multienzymatic cascade processes to convert various cinnamic acids (phenylacrylic acids) into optically pure D- or L-phenylalanine derivatives. This biocatalytic approach allows for high enantioselectivity. By employing PALs, often from sources like the cyanobacteria Anabaena variabilis, in combination with other enzymes for deracemization, it is possible to synthesize a range of substituted phenylalanine derivatives from their corresponding acrylic acid precursors. This methodology highlights the utility of acrylic acids, including this compound, as substrates for creating valuable and structurally diverse amino acid derivatives.

Role in the Synthesis of Novel Benzothiazepinones as Glycogen Synthase Kinase-3β Inhibitors

This compound has been specifically identified as a starting material in the synthesis of novel benzothiazepinones. These synthesized compounds have been investigated for their potential as inhibitors of Glycogen Synthase Kinase-3β (GSK-3β). GSK-3β is a serine/threonine kinase that is a key target in drug discovery for a variety of diseases, including neurodegenerative disorders and diabetes. The use of this compound as a structural component in the synthesis of these inhibitors indicates its importance in medicinal chemistry for creating molecules with specific biological activities.

Development of 2-Cyano-3-(2-thienyl)acrylic Acid as a MALDI Matrix for Broad Spectrum Analyte Analysis

A significant application of a derivative of this compound is in the field of mass spectrometry. 2-Cyano-3-(2-thienyl)acrylic acid (CTA) has been developed as a highly effective matrix for Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry. nih.govchemicalbook.com MALDI is a soft ionization technique used for the analysis of large molecules and biomolecules. The choice of matrix is crucial for obtaining high-quality mass spectra.

CTA was synthesized to serve as a versatile matrix for the analysis of a broad spectrum of analytes in positive-ion mode. mdpi.com It has proven effective for various classes of compounds, including:

Lipids (e.g., fatty acids) chemicalbook.com

Peptides and Proteins mdpi.com

Saccharides mdpi.com

Natural Products chemicalbook.com

Polyethylene (B3416737) Glycols (PEGs) mdpi.com

Organometallics chemicalbook.com

Research Findings on CTA as a MALDI Matrix

| Analyte Class | Performance of CTA Matrix | Comparison with Conventional Matrices |

| Peptides & Proteins | Successfully analyzed both high molecular mass proteins and peptides. mdpi.com | Resulting mass spectra for peptides are similar to the well-established HCCA matrix. chemicalbook.com |

| Polyethylene Glycols (PEGs) | Overcame difficulties in the analysis of high molecular mass PEGs, even at low concentrations. mdpi.com | Found to be an efficient cation transfer matrix, making it a superior choice for PEG analysis. |

| General Analytes | Showed high signal-to-noise (S/N) ratios and spectral resolutions. chemicalbook.com | Performed favorably when compared to conventional matrices such as SA, DHB, and HCCA. chemicalbook.com |

| Saccharides | Successfully used for the screening of saccharides, displaying sodiated ions without significant fragmentation. mdpi.com | Results are similar to those obtained with conventional HCCA and 2,5-DHB matrices. mdpi.com |

CTA functions as both a proton/cation and an electron-transfer matrix depending on the analyte's properties. chemicalbook.com This versatility allows it to be used as a common matrix for a majority of analyte classes, which simplifies the analysis of unknown samples by removing the ambiguity in selecting a specific matrix. nih.govchemicalbook.com

Analytical Methodologies for Purity and Isomeric Analysis

Chromatographic Techniques for Purity and Isomeric Determination

Chromatography is a cornerstone for separating 3-(2-Thienyl)acrylic acid from impurities and for distinguishing between its geometric isomers. Both high-performance liquid chromatography and gas chromatography are powerful tools for these analyses.

High-Performance Liquid Chromatography (HPLC) is a widely used and reliable method for assessing the purity of this compound. The technique is valued for its sensitivity, directness, and the ability to reanalyze samples if necessary osha.gov. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this polar compound.

In a typical RP-HPLC setup, a nonpolar stationary phase, such as an octadecasilane (ODS) or C18-packed column, is used. osha.gov The mobile phase generally consists of a mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol, with a small amount of acid, such as phosphoric acid, added to suppress the ionization of the carboxylic acid group, ensuring good peak shape and retention. osha.govsielc.commitrask.comsielc.com Detection is commonly achieved using an ultraviolet (UV) detector, as the conjugated system of this compound absorbs strongly in the UV region (e.g., at 210 nm) osha.gov. The purity is determined by comparing the peak area of the main compound to the total area of all peaks in the chromatogram.

Table 1: Illustrative HPLC Conditions for this compound Analysis

| Parameter | Condition |

|---|---|

| Column | Reversed-phase C18 (e.g., Zorbax ODS), 25 cm x 4.6 mm i.d. osha.gov |

| Mobile Phase | Water:Acetonitrile (e.g., 96:4 v/v) with 0.1% Phosphoric Acid osha.govmitrask.com |

| Flow Rate | 1.0 mL/min osha.gov |

| Detection | UV at 210 nm osha.gov |

| Injection Volume | 25 µL osha.gov |

| Sample Preparation | Desorbed/dissolved in Methanol:Water (1:1) osha.govmitrask.com |

Gas Chromatography (GC) can also be employed for the purity analysis of this compound, though direct analysis can be challenging. Carboxylic acids can exhibit poor peak shapes (tailing) and may decompose at the high temperatures used in the GC injector. uva.nl For this reason, derivatization is often performed to convert the carboxylic acid into a more volatile and thermally stable ester, such as a methyl or silyl (B83357) ester. uva.nl This process improves chromatographic behavior and detection.

The analysis is typically carried out on a polar capillary column, such as one with a polyethylene (B3416737) glycol (PEG) stationary phase. scitepress.org Mass Spectrometry (GC-MS) is a common detector, providing both quantification and structural information for impurity identification. scitepress.orgnih.gov The National Institute of Standards and Technology (NIST) maintains mass spectrometry data for this compound, which can be used as a reference. nih.gov

Table 2: Representative GC-MS Parameters for Acrylic Acid Derivative Analysis

| Parameter | Condition |

|---|---|

| Column | HP-INNOWAX (Polar PEG stationary phase), 30m x 0.25mm x 0.50µm scitepress.org |

| Carrier Gas | Helium scitepress.org |

| Injector Temperature | 220 °C scitepress.org |

| Injection Mode | Splitless scitepress.org |

| Oven Program | Temperature gradient (e.g., initial 50°C, ramped to 300°C) uva.nl |

| Detector | Mass Spectrometer (MS) scitepress.org |

Titrimetric Analysis for Quantitative Assay Determination

Titrimetric analysis, specifically acid-base titration, is a classic and highly accurate method for determining the total acid content, or assay, of a this compound sample. ijtsrd.comresearchgate.net This quantitative technique relies on the neutralization reaction between the carboxylic acid group of the analyte and a standardized strong base.

The procedure involves dissolving a precisely weighed sample of this compound in a suitable solvent (often an alcohol-water mixture to ensure solubility) and titrating it with a standard solution of a strong base, such as sodium hydroxide (B78521) (NaOH), of known concentration. The equivalence point, where the acid has been completely neutralized by the base, can be determined using a pH indicator that changes color at the appropriate pH or by monitoring the pH change with a potentiometer to generate a titration curve. ijtsrd.com The assay is then calculated based on the volume of titrant used, its concentration, and the initial mass of the sample. This method provides a direct measure of the molar quantity of the acidic substance present. researchgate.net

Spectroscopic Methods for Stereoisomeric Ratio Determination

This compound exists as two geometric isomers, (E) and (Z), due to the restricted rotation around the carbon-carbon double bond. The (E)-isomer is generally the more stable and common form. nih.govscbt.com Spectroscopic methods are essential for determining the ratio of these stereoisomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton NMR (¹H NMR) is the most definitive method for determining the E/Z isomeric ratio. The vinyl protons (the H atoms on the C=C double bond) of the (E) and (Z) isomers will have distinct chemical shifts and, most importantly, different coupling constants (J-values).

For the (E)-isomer (trans) , the coupling constant between the two vinyl protons is typically larger, in the range of 12-18 Hz.

For the (Z)-isomer (cis) , the coupling constant is smaller, usually in the range of 7-12 Hz.

By integrating the signals corresponding to each isomer in the ¹H NMR spectrum, a quantitative ratio of the (E) and (Z) forms in a sample can be accurately calculated.

Ultraviolet-Visible (UV-Vis) Spectroscopy: While less definitive than NMR, UV-Vis spectroscopy can also be used to assess isomeric composition. The (E) and (Z) isomers are diastereomers and will have different spatial arrangements, leading to differences in their electronic transitions. This results in distinct molar absorptivity (extinction coefficients) and potentially different wavelengths of maximum absorbance (λmax). The more linear and planar (E)-isomer typically exhibits a higher molar absorptivity compared to the sterically hindered (Z)-isomer. By measuring the absorbance at a specific wavelength, it is possible to estimate the isomeric ratio, provided pure standards of each isomer are available for calibration.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(2-Thienyl)acrylic acid, and how do reaction conditions influence yield and purity?

- Methodology :

- Microbial transformation : Dissolve this compound in aqueous ammonium hydroxide (10% v/v), adjust pH to 10 with sulfuric acid, and purge with nitrogen for anaerobic fermentation .

- Knoevenagel condensation : React thiophene-2-carboxaldehyde with malonic acid in the presence of a catalyst (e.g., pyridine or piperidine) under reflux conditions. Monitor reaction progress via thin-layer chromatography (TLC) and purify via recrystallization in ethanol/water mixtures .

Q. What physicochemical properties are critical for characterizing this compound in research applications?

- Essential properties :

- Molecular weight : 154.186 g/mol (confirmed via mass spectrometry) .

- Solubility : Soluble in polar aprotic solvents (e.g., DMSO, DMF) and partially in ethanol; insoluble in hexane .

- Melting point : ~180–185°C (varies with purity; differential scanning calorimetry recommended) .

Advanced Research Questions

Q. How can density functional theory (DFT) and spectroscopic methods elucidate the electronic structure and reactivity of this compound?

- Methodology :

- DFT calculations : Use B3LYP/6-311++G(d,p) basis set to analyze HOMO-LUMO gaps (theoretical: ~4.2 eV), molecular electrostatic potential (MEP), and natural bond orbital (NBO) charge distribution .

- Spectroscopy :

- FT-IR : Identify carboxylic acid O-H stretching (~2500–3300 cm⁻¹) and C=C conjugation (~1600 cm⁻¹) .

- UV-Vis : Compare experimental λmax (~290 nm) with TD-DFT results to validate π→π* transitions .

| Parameter | DFT Value | Experimental Value |

|---|---|---|

| HOMO-LUMO (eV) | 4.21 | 4.15 (UV-Vis) |

| C=O bond length (Å) | 1.23 | 1.22 (XRD) |

Q. How can researchers resolve contradictions between experimental and theoretical data for this compound?

- Case study : Discrepancies in CAS registry numbers (15690-25-2 vs. 1124-65-8 ) may arise from isomerism or database errors.

- Resolution strategies :

- Cross-validate purity via HPLC (>98%) and NMR (compare δH for thienyl protons: ~7.0–7.5 ppm) .

- Re-optimize computational parameters (e.g., solvent effects in DFT) to align with experimental conditions .

Q. What role does this compound play in organometallic complexes, and how does its structure influence catalytic or biological activity?

- Application : Acts as a ligand in tin(IV) complexes (e.g., [(Ph)3SnCl)2COO]<sup>−</sup>) for antifungal studies .

- Structural impact : The thienyl group enhances π-backbonding, while the carboxylic acid enables chelation. Characterize via:

- XRD : Confirm coordination geometry (e.g., distorted octahedral for Sn complexes) .

- Thermogravimetric analysis (TGA) : Assess thermal stability (decomposition >200°C) .

Q. What advanced techniques are recommended for analyzing nonlinear optical (NLO) properties of this compound derivatives?

- Methodology :

- Hyper-Rayleigh scattering (HRS) : Measure first hyperpolarizability (β) to evaluate NLO activity .

- DFT-derived NLO parameters : Compare βtot values with chalcone analogs to identify structure-property relationships .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in reported spectroscopic data for this compound?

- Example : FT-Raman peaks at ~1600 cm⁻¹ (C=C) may vary due to polymorphism or hydration.

- Solutions :

- Perform variable-temperature Raman studies to assess phase transitions.

- Use solid-state NMR to detect crystallographic differences .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.